2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid
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Overview
Description
2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid is a synthetic organic compound characterized by the presence of a cyclopropyl ring, a tert-butoxycarbonyl (Boc) protecting group, and a hydroxyacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid typically involves the following steps:
Formation of the Cyclopropyl Ring: The cyclopropyl ring can be synthesized through the reaction of a suitable alkene with a carbene precursor.
Introduction of the Boc Protecting Group: The tert-butoxycarbonyl group is introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Hydroxyacetic Acid Moiety Addition: The hydroxyacetic acid moiety is introduced through esterification or amidation reactions, depending on the starting materials.
Industrial Production Methods: Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Specific details on industrial production methods are often proprietary and may vary between manufacturers.
Types of Reactions:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The Boc protecting group can be removed under acidic conditions to yield the free amine.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Acidic conditions, such as treatment with trifluoroacetic acid (TFA), are used to remove the Boc group.
Major Products Formed:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of the free amine.
Scientific Research Applications
2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid depends on its specific application. In general, the compound may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. The Boc protecting group can be cleaved under specific conditions, revealing the active amine, which can then participate in further chemical or biological reactions.
Comparison with Similar Compounds
- 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)acetic acid
- 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)propanoic acid
Comparison:
- Structural Differences: The presence of different functional groups (e.g., hydroxy vs. acetic acid) can lead to variations in reactivity and applications.
- Uniqueness: 2-(1-{[(tert-butoxy)carbonyl]amino}cyclopropyl)-2-hydroxyacetic acid is unique due to the combination of the cyclopropyl ring, Boc protecting group, and hydroxyacetic acid moiety, which imparts specific chemical properties and potential applications.
Properties
CAS No. |
1352817-95-8 |
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Molecular Formula |
C10H17NO5 |
Molecular Weight |
231.2 |
Purity |
95 |
Origin of Product |
United States |
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